(5E)-5-[(1,5-dimethyl-1H-pyrazol-4-yl)methylidene]-3-(4-fluorophenyl)-2-thioxoimidazolidin-4-one
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Overview
Description
5-[(E)-1-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-3-(4-FLUOROPHENYL)-2-THIOXOTETRAHYDRO-4H-IMIDAZOL-4-ONE is a complex organic compound that belongs to the class of imidazole derivatives This compound is characterized by its unique structure, which includes a pyrazole ring, a fluorophenyl group, and a thioxotetrahydroimidazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(E)-1-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-3-(4-FLUOROPHENYL)-2-THIOXOTETRAHYDRO-4H-IMIDAZOL-4-ONE typically involves multi-step reactions. One common method involves the condensation of 1,5-dimethyl-1H-pyrazole-4-carbaldehyde with 4-fluorophenyl isothiocyanate in the presence of a base, followed by cyclization to form the imidazole ring . The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-[(E)-1-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-3-(4-FLUOROPHENYL)-2-THIOXOTETRAHYDRO-4H-IMIDAZOL-4-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
5-[(E)-1-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-3-(4-FLUOROPHENYL)-2-THIOXOTETRAHYDRO-4H-IMIDAZOL-4-ONE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-[(E)-1-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-3-(4-FLUOROPHENYL)-2-THIOXOTETRAHYDRO-4H-IMIDAZOL-4-ONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Imidazole derivatives: Compounds such as 1,3-diazole and benzimidazole share structural similarities.
Pyrazole derivatives: Compounds like 1H-pyrazole and its substituted forms are related.
Fluorophenyl compounds: Molecules containing the fluorophenyl group, such as 4-fluorobenzaldehyde.
Uniqueness
The uniqueness of 5-[(E)-1-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-3-(4-FLUOROPHENYL)-2-THIOXOTETRAHYDRO-4H-IMIDAZOL-4-ONE lies in its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C15H13FN4OS |
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Molecular Weight |
316.4 g/mol |
IUPAC Name |
(5E)-5-[(1,5-dimethylpyrazol-4-yl)methylidene]-3-(4-fluorophenyl)-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C15H13FN4OS/c1-9-10(8-17-19(9)2)7-13-14(21)20(15(22)18-13)12-5-3-11(16)4-6-12/h3-8H,1-2H3,(H,18,22)/b13-7+ |
InChI Key |
YSIJOBGLXBULJG-NTUHNPAUSA-N |
Isomeric SMILES |
CC1=C(C=NN1C)/C=C/2\C(=O)N(C(=S)N2)C3=CC=C(C=C3)F |
Canonical SMILES |
CC1=C(C=NN1C)C=C2C(=O)N(C(=S)N2)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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